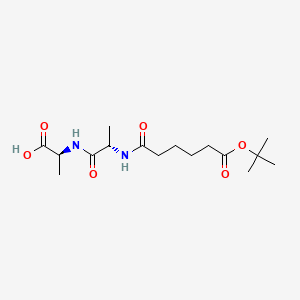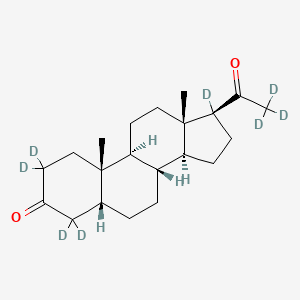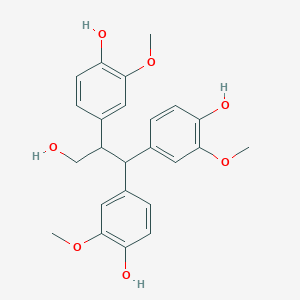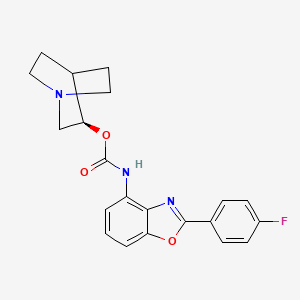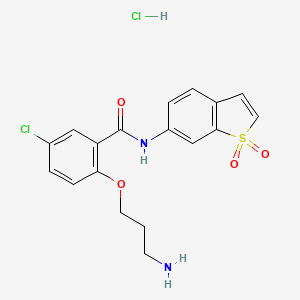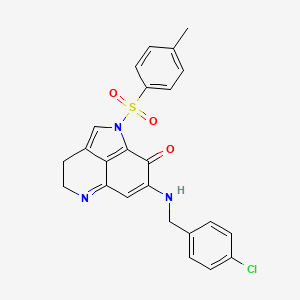
(3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol; 24,25-Epoxy-3beta,23-dihydroxy-7-tirucallene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol, also known as 24,25-Epoxy-3beta,23-dihydroxy-7-tirucallene, is a complex organic compound. It belongs to the class of triterpenoids, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes an epoxide ring and multiple hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol typically involves multiple steps, starting from simpler triterpenoid precursors. One common method involves the epoxidation of lanosterol derivatives, followed by selective hydroxylation at specific positions. The reaction conditions often require the use of strong oxidizing agents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to produce the triterpenoid precursors. These precursors are then chemically modified through a series of reactions to obtain the final product. The use of biocatalysts and environmentally friendly solvents is often preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different biological activities and can be used for various applications.
Scientific Research Applications
(3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex triterpenoids.
Biology: It is studied for its potential role in cell signaling and regulation.
Medicine: It has shown promise in preclinical studies for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triterpenoids, such as:
- Betulinic acid
- Oleanolic acid
- Ursolic acid
Uniqueness
What sets (3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol apart is its unique epoxide ring and the specific positions of its hydroxyl groups. These structural features contribute to its distinct biological activities and make it a valuable compound for research and development.
Properties
Molecular Formula |
C30H50O3 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(10R,13S,14S)-17-[4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-25,31-32H,10-17H2,1-8H3/t18?,19?,20?,22?,23?,24?,25?,28-,29+,30-/m1/s1 |
InChI Key |
UMTABACRBSGXGK-CSGSVQFZSA-N |
Isomeric SMILES |
CC(CC(C1C(O1)(C)C)O)C2CC[C@]3([C@]2(CCC4C3=CCC5[C@@]4(CCC(C5(C)C)O)C)C)C |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-5-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]oxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12427516.png)
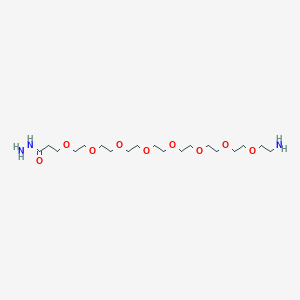

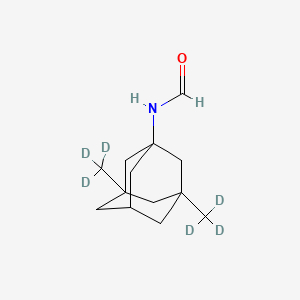
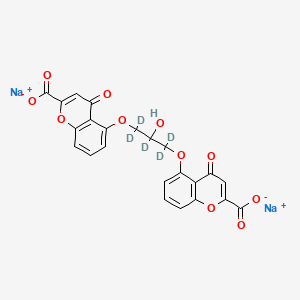

![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)
